molecular formula C9H14N2O3 B3111016 Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate CAS No. 181803-33-8

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B3111016
M. Wt: 198.22 g/mol
InChI Key: XRRWIQFBADWOLM-UHFFFAOYSA-N
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Patent
US05591695

Procedure details

A solution of ethyl tetrazole-5-carboxylate (8.53 g, 60 mmol) and pivaloyl chloride (7.23 g, 60 mmol) in dry toluene (240 ml) is refluxed for 16 hours. After the solution has cooled to room temperature, it is washed two times with 1 N sodium hydroxide solution (20 ml) and then once with water (20 ml). The organic phase is dried over magnesium sulphate and the solvent is evaporated in vacuo to give ethyl 5-tert-butyl-[1,3,4]oxadiazole-2-carboxylate as a red oil (6.96 g, 59%), which is used in the following stage without further purification.
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:4][N:3]=N1.[C:11](Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>C1(C)C=CC=CC=1>[C:12]([C:11]1[O:16][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:4][N:3]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
8.53 g
Type
reactant
Smiles
N1N=NN=C1C(=O)OCC
Name
Quantity
7.23 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
it is washed two times with 1 N sodium hydroxide solution (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.